molecular formula C19H17ClN4O2S2 B2701894 2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-30-9

2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2701894
M. Wt: 432.94
InChI Key: MXIINYUTQMCHKK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential anticancer properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds typically involve nucleophilic substitution reactions, where the sulfur atom in the thiadiazole ring is alkylated, and the nitrogen atom is acylated .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it serves as a key intermediate in the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, showcasing its potential in the development of novel coordination compounds (Adhami et al., 2012). These complexes were characterized using various spectroscopic methods, indicating the compound's applicability in creating materials with potentially unique properties.

Green Chemistry Applications

The compound has been featured in research focused on green chemistry principles, particularly in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This synthesis process, conducted in water, aligns with green chemistry's aim for environmentally benign reactions, highlighting its role in sustainable chemical practices (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Activities

Research has explored the antimicrobial and antifungal activities of derivatives related to the compound. These studies provide insights into the potential therapeutic applications of such compounds. For example, novel fused imino pyrimido benzothiazole and its Schiff’s bases, synthesized using related structures, demonstrated promising anti-inflammatory and anti-bacterial activities, indicating the potential for developing new pharmaceutical agents (Kale and Mene, 2013).

Catalytic Applications

The compound has been investigated for its catalytic applications, particularly in facilitating multi-component reactions under aqueous media. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, served as an efficient and homogeneous catalyst for synthesizing various heterocyclic derivatives, underscoring the compound's utility in enhancing reaction efficiencies in water (Khazaei et al., 2015).

Future Directions

The future directions for research on this compound and related compounds could include further studies on their potential anticancer properties, as well as investigations into their mechanisms of action. Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-7-12(2)9-13(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIINYUTQMCHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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